
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .科学的研究の応用
Synthesis and Biological Evaluation
The synthesis and evaluation of related compounds to 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide have shown a range of biological activities. These activities include anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, as well as potent anti-cancer properties against various cancer cell lines, including lung, breast, and CNS cancers. The compounds exhibit selective affinity and high in vitro potency for peripheral benzodiazepine receptors (PBRs), differentiating their potential use in neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008; Menozzi et al., 1992; Hammam et al., 2005).
Antimicrobial Activity
A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain derivatives exhibit strong antimicrobial activity against a panel of Gram-positive, Gram-negative bacteria, and fungi, demonstrating their potential as leads for the development of new antimicrobial agents (Ghorab et al., 2017).
Neuroinflammation Imaging
Fluorine-18 labelled derivatives have been developed for imaging the translocator protein (18 kDa) with PET, aiding in the study of neuroinflammatory disorders. These compounds have demonstrated high affinity and selectivity for TSPO, showing potential for in vivo imaging of neuroinflammation in diseases such as Alzheimer's (Dollé et al., 2008; Golla et al., 2015).
Synthetic Methodologies
Research on compounds with similar structures has led to the development of various synthetic methodologies, including those for the synthesis of pyrazole and pyrazolone derivatives, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of bioactive molecules (Khalifa & Abdelbaky, 2008; Kariuki et al., 2021).
Agronomic Utility
Compounds from this chemical class have also been studied for their potential agronomic utility, showing phytotoxic and antimicrobial properties that could be beneficial in agricultural applications. These studies highlight the multifaceted applications of these compounds beyond their medicinal properties (Macias et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)24-13-12-23(19(26)20(24)27)14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGOSUZYPWIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

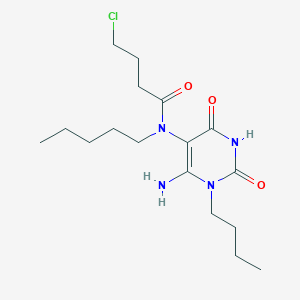
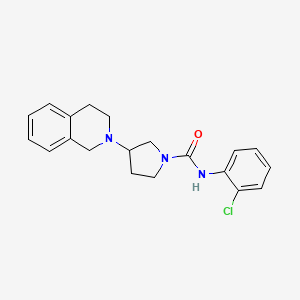

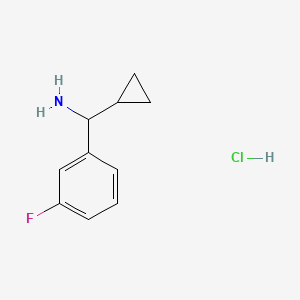

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)

![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)
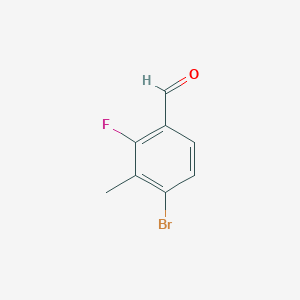
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
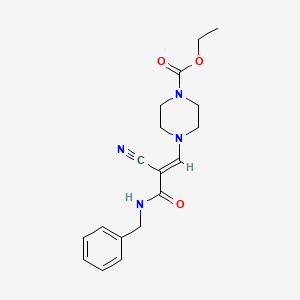


![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)